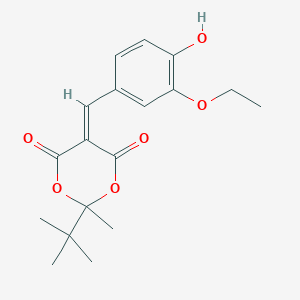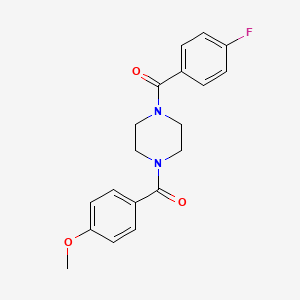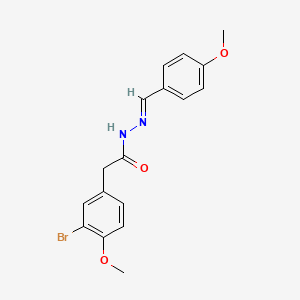
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is complex and multifaceted. This compound has been shown to act as a glutathione peroxidase mimic, which allows it to scavenge reactive oxygen species and protect cells from oxidative damage. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2, which are involved in the inflammatory response. Additionally, this compound has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and enhance cell survival. This compound has also been shown to modulate various signaling pathways, which can have a profound impact on cellular function. Additionally, this compound has been shown to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively complex compound, which can make it difficult to study in some experimental systems. Additionally, this compound has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to have potential therapeutic applications for a wide range of diseases, and further research is needed to develop effective this compound-based drugs. Another area of research is the development of new synthetic methods for this compound. The current synthesis method for this compound is relatively complex, and new synthetic methods could improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various experimental systems.
Métodos De Síntesis
The synthesis of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of tert-butylhydroperoxide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then reacted with 2-methyl-1,3-dioxane-4,6-dione to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of various diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been studied for its potential use as a radioprotective agent and as a treatment for viral infections.
Propiedades
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-6-22-14-10-11(7-8-13(14)19)9-12-15(20)23-18(5,17(2,3)4)24-16(12)21/h7-10,19H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLKFPMNNCWJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5532580.png)
![2-(4-ethoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5532581.png)
![4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)
![4-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5532600.png)


![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B5532615.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)
![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B5532644.png)

![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)